Specific Scientific Field: Cosmetic Science
Comprehensive Summary of the Application: Stearyl heptanoate is an ester of stearyl alcohol and heptanoic acid that functions in cosmetics as a skin conditioning agent . It is in the general class of chemicals called stearyl alkanoates .
Results or Outcomes: The Expert Panel concluded that stearyl heptanoate, stearyl caprylate, stearyl palmitate, stearyl stearate, stearyl behenate, and stearyl olivate are safe in the present practices of use and concentration .
Specific Scientific Field: Analytical Chemistry
Comprehensive Summary of the Application: Stearyl heptanoate is used in chromatography, specifically in High Performance Liquid Chromatography (HPLC). It can be analyzed by a reverse phase (RP) HPLC method .
Methods of Application or Experimental Procedures: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Results or Outcomes: The HPLC method allows for the separation of Octadecyl heptanoate on a Newcrom R1 HPLC column . This method provides a reliable way to analyze the presence and quantity of Stearyl heptanoate in a sample .
Octadecyl heptanoate, also known as stearyl heptanoate, is an ester formed from the reaction between stearyl alcohol and heptanoic acid. It has the chemical formula and is classified under various identifiers, including CAS Number 66009-41-4 and EC Number 266-065-4. This compound appears as a waxy solid that is insoluble in water but soluble in organic solvents, making it suitable for various applications, particularly in the cosmetic industry .
The primary chemical reaction involved in the formation of octadecyl heptanoate is an esterification reaction. This process typically occurs between a fatty alcohol and a carboxylic acid, resulting in the release of water. The general reaction can be represented as follows:
This reaction is catalyzed by an acid catalyst, which facilitates the removal of water and drives the formation of the ester. Additionally, octadecyl heptanoate can undergo hydrolysis under alkaline conditions, reverting back to its original alcohol and acid components .
Octadecyl heptanoate exhibits several biological activities, particularly as a skin conditioning agent. It acts as an emollient, providing moisture and improving skin texture. Its occlusive properties help to retain moisture in the skin, making it beneficial in cosmetic formulations . Furthermore, studies have indicated that it has low toxicity levels when used in cosmetic products, contributing to its safety profile for topical applications .
The synthesis of octadecyl heptanoate primarily involves the following methods:
These methods are widely utilized in industrial settings to produce octadecyl heptanoate for commercial use .
Octadecyl heptanoate finds extensive applications across various industries:
Its versatility stems from its ability to enhance texture and stability in formulations while providing moisturizing benefits .
Interaction studies involving octadecyl heptanoate have primarily focused on its compatibility with other cosmetic ingredients. Research indicates that it can effectively blend with various oils and esters without compromising stability or efficacy. Additionally, it has been evaluated for its safety in conjunction with other common cosmetic ingredients, demonstrating minimal adverse interactions .
Octadecyl heptanoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Properties/Uses |
---|---|---|
Octadecyl octanoate | C_{18}H_{36}O_{2} | Emollient; used in cosmetics and personal care products |
Stearyl caprylate | C_{18}H_{36}O_{2} | Skin conditioning agent; similar emollient properties |
Hexadecyl hexanoate | C_{22}H_{44}O_{2} | Used in cosmetics; provides emollient effects |
Uniqueness of Octadecyl Heptanoate: